molecular formula C8H4FNO5S B2774300 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole CAS No. 2411292-98-1

6-Fluorosulfonyloxy-2,3-dioxo-1H-indole

Cat. No.: B2774300
CAS No.: 2411292-98-1
M. Wt: 245.18
InChI Key: VUIMTTBPCXDTIK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Isatin (B1672199) (1H-Indole-2,3-dione) Scaffolds in Heterocyclic Chemistry

The indole nucleus, a fused bicyclic system comprising a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. researchgate.net This scaffold is a prominent feature in a vast array of natural products, pharmaceuticals, and agrochemicals, owing to its diverse biological activities. researchgate.netbenthamdirect.com Isatin, or 1H-indole-2,3-dione, is an oxidized derivative of indole that has garnered significant attention in its own right. dergipark.org.trdergipark.org.tr

The isatin scaffold is a synthetically versatile precursor for the construction of a wide range of heterocyclic compounds and is associated with a broad spectrum of pharmacological properties. dergipark.org.trdergipark.org.trnih.gov Its unique structure, featuring both a ketone and a γ-lactam moiety, allows it to act as both an electrophile and a nucleophile, making it a valuable building block in organic synthesis. dergipark.org.tr

Table 1: Biological Activities Associated with the Isatin Scaffold

Biological Activity
Anticancer
Anti-inflammatory
Antiviral
Anticonvulsant
Antimicrobial
Antitumor
Antimalarial
Anti-HIV
Antibacterial
Analgesic

This table is illustrative of the wide range of biological activities reported for isatin derivatives. dergipark.org.trdergipark.org.trnih.gov

The prevalence of indole and isatin motifs in biologically active molecules underscores their importance as "privileged scaffolds" in medicinal chemistry and drug discovery. benthamdirect.comdergipark.org.tr

Role of Fluorosulfonyl (-SO2F) Functional Groups in Advanced Organic Synthesis and Chemical Modification

The fluorosulfonyl group (-SO2F) has become an increasingly important functional group in modern organic chemistry, with applications spanning drug discovery, chemical biology, and materials science. rsc.orgrsc.org Sulfonyl fluorides have gained considerable attention, particularly since the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept pioneered by Sharpless and coworkers, which is considered a next-generation click reaction. rsc.orgresearchgate.net

The unique properties of the S-F bond, characterized by high stability and yet efficient reactivity with specific nucleophiles, make sulfonyl fluorides valuable tools for chemical synthesis. researchgate.netnih.gov They are generally more thermally and chemically robust than their sulfonyl chloride counterparts, being resistant to hydrolysis and thermolysis. nih.gov This stability allows for their incorporation into complex molecules and their use in late-stage functionalization of natural products, peptides, and drugs. researchgate.net

The fluorosulfonyl group can serve as a precursor for the generation of fluorosulfonyl radicals, which have emerged as a concise and efficient means of producing a variety of sulfonyl fluorides. rsc.orgrsc.org This radical reactivity provides a powerful method for C-H bond functionalizations and the difunctionalization of olefins. researchgate.net

Rationale for Research on 6-Fluorosulfonyloxy-2,3-dioxo-1H-Indole: A Hybrid System with Unique Reactivity Potential

The rationale for investigating this compound stems from the strategic fusion of the biologically significant isatin core with the synthetically versatile fluorosulfonyl group. This combination is anticipated to create a hybrid molecule with unique reactivity and potential for further chemical elaboration.

The isatin scaffold at the 6-position provides a site for the introduction of the fluorosulfonyloxy group, which can act as a reactive handle for a variety of chemical transformations. The electron-withdrawing nature of the fluorosulfonyl group is expected to influence the electronic properties of the isatin ring system, potentially modulating its reactivity and biological profile.

The presence of the -OSO2F moiety opens up possibilities for nucleophilic substitution reactions, allowing for the displacement of the fluorosulfonyloxy group and the introduction of a wide range of other functional groups. Furthermore, the fluorosulfonyl group itself can participate in SuFEx click chemistry, enabling the covalent linkage of the isatin scaffold to other molecules with high efficiency and specificity. This "clickable" functionality makes this compound a potentially valuable building block for the synthesis of novel conjugates and materials.

Historical Context of Fluorinated Indole Derivatives and Their Synthetic Challenges

The introduction of fluorine atoms into organic molecules, including indole derivatives, is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govrsc.org Consequently, the synthesis of fluorinated indoles has been an area of active research.

Historically, the synthesis of fluorinated indole derivatives has presented significant challenges. rsc.org Early methods often relied on multi-step procedures and the use of harsh or toxic fluorinating agents. researchgate.net The direct fluorination of the indole ring can be difficult to control, leading to issues with regioselectivity and over-fluorination. researchgate.net

The development of modern fluorinating reagents has provided more controlled and efficient methods for the synthesis of fluorinated indoles. Electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor, have proven useful for the selective introduction of fluorine atoms into the indole nucleus. beilstein-journals.orgorganic-chemistry.org For instance, the reaction of 3-substituted indoles with Selectfluor can lead to the formation of 3-fluorooxindoles. organic-chemistry.org

Despite these advances, the synthesis of specific fluorinated indole derivatives can still be challenging, requiring careful optimization of reaction conditions and the development of novel synthetic strategies. researchgate.net The synthesis of N-trifluoromethylated indoles, for example, has been historically limited, with only a few examples known until the development of more recent synthetic methodologies. rsc.org The ongoing development of new fluorination methods continues to be a crucial aspect of advancing the chemistry of fluorinated heterocyclic compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluorosulfonyloxy-2,3-dioxo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO5S/c9-16(13,14)15-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIMTTBPCXDTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)F)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Reaction Mechanisms of 6 Fluorosulfonyloxy 2,3 Dioxo 1h Indole

Reactivity Profile of the 2,3-Dioxo-1H-Indole (Isatin) Core

The isatin (B1672199) scaffold is a versatile platform in organic synthesis, exhibiting a range of chemical transformations. nih.govresearchgate.netbohrium.com

Nucleophilic addition to the C3-carbonyl is a common reaction pathway for isatins. A variety of nucleophiles, including organometallic reagents, enolates, and amines, can attack the C3-carbonyl, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles. nih.gov For instance, the reaction of isatin with Grignard reagents results in the formation of tertiary alcohols at the C3 position.

The C2-carbonyl, being part of an amide linkage, is less reactive towards nucleophiles but can participate in reactions such as condensation with active methylene (B1212753) compounds in the presence of a suitable catalyst.

Below is a table summarizing representative nucleophilic addition reactions at the C3-carbonyl of the isatin core:

NucleophileReagent ExampleProduct TypeReference(s)
Grignard ReagentPhenylmagnesium bromide3-Hydroxy-3-phenyl-2-oxindole nih.gov
Aldehyde/Ketone EnolateAcetaldehyde3-Hydroxy-3-(1-hydroxyethyl)-2-oxindole nih.gov
CyanidePotassium cyanide3-Cyano-3-hydroxy-2-oxindole nih.gov
HydrazinesHydrazine hydrate (B1144303)Isatin-3-hydrazone mdpi.com

This table presents generalized reactions of the isatin core; specific reactivity of 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole may vary.

The N1-H proton of the isatin ring is acidic and can be readily deprotonated by a base to form the isatin anion. This anion can then undergo N-alkylation or N-acylation upon treatment with appropriate electrophiles. mdpi.com This reaction is significant as N-substitution can influence the biological activity and solubility of isatin derivatives. nih.gov Common bases used for this deprotonation include sodium hydride, potassium carbonate, and cesium carbonate. mdpi.com

The introduction of substituents at the N1 position can also influence the reactivity of the carbonyl groups. For example, N-acylation increases the electrophilicity of the C2-carbonyl group.

The following table provides examples of reactions at the N1-position of isatin:

Reaction TypeReagentProduct TypeReference(s)
N-AlkylationMethyl iodide1-Methylisatin mdpi.com
N-AcylationAcetic anhydride1-Acetylisatin mdpi.com
N-SulfonylationBenzenesulfonyl chloride1-(Phenylsulfonyl)isatin mdpi.com

This table illustrates general N-substitution reactions of isatin. The specific conditions for this compound would need to be determined experimentally.

The benzene (B151609) ring of the isatin core can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The isatin nucleus itself is generally considered to be deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups. nih.gov

In the case of this compound, the fluorosulfonyloxy group (-OSO₂F) is a strongly electron-withdrawing and deactivating group. Therefore, electrophilic aromatic substitution on the benzene ring of this specific compound would be significantly disfavored and require harsh reaction conditions. If substitution were to occur, it would be directed to the meta-positions relative to the fluorosulfonyloxy group, which are the C5 and C7 positions. However, the inherent deactivation of the ring by the isatin core further complicates predictions. Nitration and halogenation are typical electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although this is a less common reaction for isatins unless activated by strongly electron-withdrawing groups in appropriate positions.

Chemical Transformations Involving the 6-Fluorosulfonyloxy Group

The fluorosulfonyloxy group is a key reactive center in this compound. The sulfur atom is in a high oxidation state (VI) and is bonded to a highly electronegative fluorine atom and two oxygen atoms, rendering it highly electrophilic.

Aryl sulfonyl fluorides are generally more resistant to hydrolysis than their corresponding sulfonyl chlorides. nih.gov However, under appropriate conditions (e.g., aqueous base or acid), the sulfonyl fluoride (B91410) linkage can undergo hydrolysis to yield the corresponding sulfonic acid. The reaction proceeds via nucleophilic attack of water on the electrophilic sulfur atom.

Similarly, alcoholysis can occur in the presence of an alcohol, leading to the formation of a sulfonate ester. The rate of these reactions is influenced by the electronic nature of the aromatic ring to which the sulfonyl fluoride is attached. researchgate.netrsc.org The presence of the electron-withdrawing isatin core is expected to enhance the electrophilicity of the sulfur center, potentially facilitating hydrolysis and alcoholysis.

The sulfur(VI) center of the fluorosulfonyloxy group is a prime target for a variety of nucleophiles. This reactivity is the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that involve the displacement of the fluoride ion from a sulfonyl fluoride by a nucleophile. mdpi.com

A wide range of nucleophiles, including amines, phenols, and thiols, can displace the fluoride ion to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. These reactions are often characterized by high yields and selectivity. The reactivity of the sulfonyl fluoride can be modulated by the choice of nucleophile and reaction conditions.

The table below summarizes potential nucleophilic displacement reactions at the sulfur(VI) center of the 6-fluorosulfonyloxy group:

NucleophileReagent ExampleProduct Type
AmineAniline (B41778)6-(N-phenylsulfamoyloxy)-2,3-dioxo-1H-indole
PhenolPhenol6-(Phenoxysulfonyloxy)-2,3-dioxo-1H-indole
ThiolThiophenol6-(Phenylthiosulfonyloxy)-2,3-dioxo-1H-indole
WaterWater (Hydrolysis)6-(Sulfoxy)-2,3-dioxo-1H-indole
AlcoholMethanol (Alcoholysis)6-(Methoxysulfonyloxy)-2,3-dioxo-1H-indole

This table outlines predicted reactions based on the known reactivity of aryl sulfonyl fluorides. Specific experimental validation for this compound is required.

SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry with this compound

The defining feature of this compound in the context of modern synthetic chemistry is its potential to engage in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx chemistry, a cornerstone of click chemistry, leverages the unique properties of the sulfur-fluorine bond. While the S-F bond in sulfonyl fluorides and fluorosulfates is remarkably stable under many conditions, its reactivity can be unleashed in the presence of suitable nucleophiles and catalysts. chemrxiv.org

The reactivity of the fluorosulfate (B1228806) group in this compound is significantly influenced by the electronic nature of the isatin core. The isatin ring system, particularly with its two carbonyl groups, acts as a moderate electron-withdrawing group. This electron-withdrawing character is expected to enhance the electrophilicity of the sulfur atom in the fluorosulfate moiety, making it more susceptible to nucleophilic attack. This principle is well-established in SuFEx chemistry, where aryl fluorosulfates with electron-withdrawing substituents exhibit higher reaction rates.

The general mechanism for the SuFEx reaction involving this compound would proceed via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion. This process is often catalyzed by organic bases such as triethylamine (B128534) or DBU, which can activate the nucleophile or the fluorosulfate itself. rsc.orgnih.gov

Table 1: Predicted Reactivity of this compound in SuFEx Reactions with Various Nucleophiles

NucleophilePredicted ReactivityCatalyst RequirementProduct Type
PhenolsModerate to HighBase (e.g., Et3N, DBU)Diaryl Sulfate (B86663)
AlcoholsLow to ModerateStronger Base/CatalystAlkyl Aryl Sulfate
AminesModerateBase (e.g., DBU)Sulfamate
ThiolsModerateBaseThiosulfate

Intramolecular Interactions and Tautomerism Effects on Reactivity

The reactivity of this compound is not solely governed by the fluorosulfate group but is also intricately linked to the potential for intramolecular interactions and tautomerism within the isatin core.

The isatin moiety can exist in tautomeric forms, primarily the keto form (1H-indole-2,3-dione) and the enol form. The presence of the electron-withdrawing fluorosulfonyloxy group at the 6-position is likely to influence the equilibrium between these tautomers. Computational studies on substituted isatins have shown that substituents can significantly impact the relative stabilities of the tautomeric forms. nih.gov

The carbonyl groups at the C2 and C3 positions of the isatin ring are also key reactive sites. The C3 carbonyl is particularly electrophilic and susceptible to nucleophilic attack. The electronic influence of the 6-fluorosulfonyloxy group would likely enhance this electrophilicity.

Mechanistic Studies of Key Reactions Involving this compound

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of SuFEx reactions involving aryl fluorosulfates have been shown to follow second-order rate laws. The reaction rate is dependent on the concentrations of both the aryl fluorosulfate and the nucleophile. Hammett plot analysis of SuFEx reactions with substituted phenyl fluorosulfates has yielded positive ρ values, indicating that the reaction is favored by electron-withdrawing substituents on the aromatic ring. This supports the prediction of enhanced reactivity for this compound due to the electron-withdrawing nature of the isatin core.

The thermodynamic driving force for SuFEx reactions is the formation of a strong bond between the nucleophile and the sulfur atom, and the liberation of the stable fluoride ion. In reactions with silylated nucleophiles, the formation of the exceptionally strong Si-F bond provides a significant thermodynamic advantage. nih.gov

Table 2: Predicted Kinetic and Thermodynamic Parameters for the SuFEx Reaction of this compound with a Generic Nucleophile (Nu-H)

ParameterPredicted Value/TrendRationale
Rate Constant (k)Higher than benzene fluorosulfateElectron-withdrawing isatin core
Activation Energy (Ea)Lower than benzene fluorosulfateIncreased electrophilicity of sulfur
Enthalpy of Reaction (ΔH)ExothermicFormation of stable S-Nu and H-F bonds
Gibbs Free Energy (ΔG)NegativeSpontaneous reaction under appropriate conditions

Identification of Reaction Intermediates and Transition States

The mechanism of SuFEx reactions is generally considered to proceed through a trigonal bipyramidal intermediate or transition state at the sulfur center. For nucleophilic aromatic substitution on the fluorosulfate, a concerted mechanism or a stepwise mechanism involving a Meisenheimer-like intermediate are possibilities, depending on the nature of the nucleophile and the reaction conditions. nih.govrsc.org

Computational studies on similar SuFEx reactions have been employed to model the transition state structures. These studies often show a transition state where the nucleophile is approaching the sulfur atom and the S-F bond is elongating. researchgate.net The presence of a catalyst, such as a tertiary amine, can stabilize this transition state and lower the activation barrier.

For reactions involving the isatin carbonyls, the mechanism would likely involve the formation of a tetrahedral intermediate following nucleophilic attack. The stability of this intermediate would be influenced by the electronic effects of the fluorosulfate group.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Fluorosulfonyloxy 2,3 Dioxo 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum is anticipated to display signals corresponding to the four protons of the 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 11.0 ppm, especially in a solvent like DMSO-d₆. scispace.com

The three aromatic protons on the benzene (B151609) ring (H-4, H-5, and H-7) form a coupled spin system. Their chemical shifts are influenced by the strong electron-withdrawing effects of the adjacent dicarbonyl system and the fluorosulfonyloxy group.

H-7: This proton is ortho to the C-7a ring junction and adjacent to the lactam carbonyl group. It is expected to resonate at approximately δ 7.6-7.8 ppm.

H-5: Positioned ortho to the electron-withdrawing fluorosulfonyloxy group, this proton is expected to be deshielded, appearing in the range of δ 7.5-7.7 ppm.

H-4: This proton is meta to the fluorosulfonyloxy group and is typically the most upfield of the aromatic signals, expected around δ 7.1-7.3 ppm. nih.gov

The coupling constants between these protons would be characteristic of an aromatic system, allowing for the confirmation of their relative positions.

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
N-H> 11.0br s-
H-77.6 – 7.8dJ(H7,H5) ≈ 2.0 Hz
H-57.5 – 7.7ddJ(H5,H4) ≈ 8.5 Hz, J(H5,H7) ≈ 2.0 Hz
H-47.1 – 7.3dJ(H4,H5) ≈ 8.5 Hz

The ¹³C NMR spectrum provides critical information about the carbon backbone of the molecule. For isatin (B1672199) derivatives, the carbonyl carbons are the most downfield signals. auremn.orgksu.edu.sa

Carbonyl Carbons (C-2, C-3): The lactam carbonyl (C-2) and the ketone carbonyl (C-3) are expected to resonate in the region of δ 157-184 ppm. ksu.edu.sa

Aromatic Carbons: The chemical shifts of the six carbons in the benzene ring are influenced by their substituents. The carbon bearing the fluorosulfonyloxy group (C-6) will be significantly affected, as will the carbons adjacent to the nitrogen and carbonyl groups.

Quaternary Carbons: The spectrum will also clearly show the four quaternary carbons (C-2, C-3, C-3a, C-6, C-7a), which are essential landmarks for structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Type
C-2157 – 160Quaternary (C=O)
C-3182 – 185Quaternary (C=O)
C-3a127 – 130Quaternary
C-4111 – 114Tertiary (CH)
C-5124 – 127Tertiary (CH)
C-6148 – 152Quaternary
C-7117 – 120Tertiary (CH)
C-7a140 – 143Quaternary

¹⁹F NMR is a highly sensitive technique ideal for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. huji.ac.ilwikipedia.org this compound contains a single fluorine atom within the sulfonyl fluoride (B91410) (-SO₂F) group. This is expected to produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift for aryl sulfonyl fluorides (Ar-SO₂F) typically appears in the range of +60 to +70 ppm relative to CFCl₃. science-and-fun.dealfa-chemistry.comucsb.edu This distinct signal provides unambiguous evidence for the presence and electronic environment of the sulfonyl fluoride moiety.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complete and precise structure of complex molecules like indole alkaloids. researchgate.netmagritek.commdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. A clear correlation between H-4 and H-5, as well as a weaker correlation between H-5 and H-7, would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-5, and H-7 to their corresponding carbon signals (C-4, C-5, and C-7), simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for elucidating the carbon skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include:

H-4 to C-5, C-6, and C-3a.

H-5 to C-7 and C-3a.

H-7 to C-5 and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A potential NOE between the N-H proton and the H-7 proton would provide further confirmation of the geometry of the indole ring system.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com

The IR and Raman spectra of this compound would be dominated by vibrations from its key functional groups.

N-H Stretching: The N-H group of the indole ring is expected to show a characteristic stretching vibration, typically appearing in the range of 3100-3400 cm⁻¹ in the IR spectrum. scispace.comresearchgate.net

Carbonyl (C=O) Stretching: The isatin core contains two distinct carbonyl groups (a ketone and a lactam). This will likely result in two strong, distinct absorption bands in the IR spectrum between 1710 cm⁻¹ and 1750 cm⁻¹. scispace.comhilarispublisher.com

Sulfonyl (S=O) Stretching: The sulfonyl group (-SO₂F) gives rise to two very strong and characteristic stretching bands. The asymmetric stretch (νas) is typically found at higher wavenumbers (1410-1370 cm⁻¹), while the symmetric stretch (νs) appears at a lower frequency (1204-1166 cm⁻¹). acdlabs.com

Aromatic C=C Stretching: The vibrations of the benzene ring will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region. vscht.cz

S-F Stretching: The sulfur-fluorine bond stretch is expected to produce a strong absorption in the lower frequency region of the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-HStretching3100 - 3400Medium
C=O (Ketone, Lactam)Stretching1710 - 1750Strong, Multiple Bands
Aromatic C=CRing Stretching1450 - 1620Medium to Strong
S=OAsymmetric Stretching1370 - 1410Strong
S=OSymmetric Stretching1166 - 1204Strong
S-FStretching800 - 900Strong

Detailed Assignment of Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound (Isatin-6-sulfonyl Fluoride) provides a detailed fingerprint of its molecular structure. By analyzing the characteristic absorption bands in the infrared (IR) spectrum, it is possible to identify the key functional groups and assign specific vibrational modes. The spectrum is a composite of the vibrations from the isatin (1H-indole-2,3-dione) core and the fluorosulfonyloxy substituent.

The isatin core itself presents several distinct vibrational frequencies. The N-H stretching vibration of the indole nitrogen typically appears as a sharp, strong band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene ring portion of the indole structure are observed between 3000 and 3150 cm⁻¹. The most characteristic vibrations of the isatin moiety are the two carbonyl (C=O) stretching modes. The C2-ketone and C3-ketone groups give rise to strong absorption bands, typically found in the 1700-1770 cm⁻¹ range. Aromatic C=C ring stretching vibrations are also prominent, appearing in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net

The fluorosulfonyloxy (-OSO₂F) group introduces additional, highly characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and are expected to appear in the ranges of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-O single bond stretching is typically observed around 800-900 cm⁻¹, while the S-F stretching vibration gives rise to a strong band in the 750-850 cm⁻¹ region.

A comprehensive assignment of the principal vibrational modes for this compound is detailed in the table below, based on established group frequencies for its constituent parts.

Interactive Data Table: Vibrational Mode Assignments

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
3300-3500 N-H Stretch Indole N-H Strong
3000-3150 C-H Stretch Aromatic C-H Medium
1700-1770 C=O Stretch (asymmetric & symmetric) Isatin C2 & C3 Ketones Strong
1450-1620 C=C Stretch Aromatic Ring Medium-Strong
1400-1450 S=O Asymmetric Stretch Fluorosulfonyloxy (-SO₂) Strong
1200-1240 S=O Symmetric Stretch Fluorosulfonyloxy (-SO₂) Strong
800-900 S-O Stretch Sulfonyloxy (Ar-O-S) Medium
750-850 S-F Stretch Sulfonyl Fluoride (-SO₂F) Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is dominated by the extended π-conjugated system of the isatin core, which acts as the primary chromophore. The parent isatin molecule typically exhibits multiple absorption bands in the UV-Vis region corresponding to π → π* transitions. nih.gov A strong absorption band is generally observed in the 250-260 nm range, with another significant band appearing between 290-320 nm. ymerdigital.com A weaker, longer-wavelength absorption, often extending into the visible region (around 400-420 nm), is responsible for the characteristic orange-red color of isatin and is attributed to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. The molar absorptivity (ε) for the π → π* transitions is typically high (in the range of 10,000-30,000 M⁻¹cm⁻¹), while the n → π* transition has a much lower intensity.

Interactive Data Table: Typical UV-Vis Absorption Data for the Isatin Chromophore

Wavelength Range (λmax) Electronic Transition Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹)
250-260 nm π → π* > 15,000
290-320 nm π → π* ~ 10,000
400-420 nm n → π* < 1,000

The introduction of a fluorosulfonyloxy group at the C6 position of the isatin ring significantly modulates the electronic transitions of the chromophore. The -OSO₂F group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and fluorine atoms and the sulfonyl moiety. When attached to the aromatic ring, an EWG can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Generally, an electron-withdrawing group attached to an aromatic chromophore causes a bathochromic shift (a shift to longer wavelengths, or "red shift") of the π → π* absorption bands. nih.govresearchgate.net This occurs because the EWG stabilizes the excited state more than the ground state, thereby lowering the energy gap for the transition. chemrxiv.orgchemrxiv.org Consequently, the λmax values for the π → π* transitions in this compound are expected to be shifted to longer wavelengths compared to unsubstituted isatin. The n → π* transition may also be affected, potentially undergoing a hypsochromic (blue) shift, as the EWG withdraws electron density from the carbonyl oxygen atoms, lowering the energy of the n-orbitals.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₈H₄FNO₅S), the precise mass can be calculated and used for confirmation.

The fragmentation pattern in tandem mass spectrometry (MS/MS) offers valuable structural information. The fragmentation of this molecule is expected to proceed through several characteristic pathways initiated by the ionization process.

A primary and highly characteristic fragmentation pathway for aryl sulfonyl fluorides involves the loss of the SO₂F radical or the neutral loss of sulfur trioxide (SO₃) or sulfur dioxide (SO₂). researchgate.netnih.gov For this compound, a key initial fragmentation would be the cleavage of the Ar-O or O-S bond.

Another major fragmentation pathway is characteristic of the isatin core itself, which involves the sequential loss of carbon monoxide (CO) molecules. koreascience.krscispace.com The molecular ion, or a fragment thereof, can readily eject a molecule of CO from the C2-position, followed by a potential second loss of CO.

Plausible fragmentation pathways include:

Loss of the Fluorosulfonyl Group: Cleavage to lose ·SO₂F, leading to a phenoxy-type radical cation.

Loss of Sulfur Dioxide: A common rearrangement in aromatic sulfonamides can lead to the neutral loss of SO₂ (64 Da). nih.gov

Loss of Carbon Monoxide: Ejection of CO (28 Da) from the isatin ring is a very common fragmentation for isatin derivatives. koreascience.krresearchgate.net

These pathways lead to a series of diagnostic fragment ions that can be used to confirm the structure of the molecule.

X-ray Crystallography: Determination of Solid-State Molecular Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on crystallographic studies of related isatin derivatives and substituted indoles. auremn.orgmdpi.comproquest.com

X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. The isatin core is expected to be largely planar, a common feature of fused aromatic ring systems. mdpi.com The geometry around the sulfur atom in the fluorosulfonyloxy group would be tetrahedral.

In the solid state, intermolecular interactions would govern the crystal packing. Key interactions are expected to include:

Hydrogen Bonding: The N-H group of the indole ring is a strong hydrogen bond donor. It will likely form hydrogen bonds with electronegative atoms on neighboring molecules, such as the carbonyl oxygens (N-H···O=C) or the sulfonyl oxygens (N-H···O=S). nih.gov

π-π Stacking: The planar aromatic isatin rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice.

Conformational analysis in the solid state focuses on the rotational freedom within the molecule, particularly the orientation of the fluorosulfonyloxy group relative to the isatin ring. The key dihedral angle to consider is the C5-C6-O-S angle, which defines the rotation around the C-O bond.

While there is some rotational freedom around this bond, the conformation observed in the crystal lattice will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. documentsdelivered.com It is likely that the fluorosulfonyloxy group will be oriented in a way that allows for optimal hydrogen bonding and crystal packing. The planarity of the isatin core itself is rigid, so conformational flexibility is primarily limited to the exocyclic substituent. auremn.orgmdpi.com The specific conformation adopted would be a balance between intramolecular steric effects and the stabilizing forces of the crystal lattice.

Hydrogen Bonding Networks and Crystal Packing

A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its hydrogen bonding networks and crystal packing, including specific bond distances, angles, and crystallographic parameters, cannot be provided at this time.

However, based on the known crystal structures of related isatin (1H-indole-2,3-dione) derivatives, a general discussion of the expected intermolecular interactions can be offered. It is important to note that this is a predictive analysis based on analogy and not experimental data for the specific compound .

Isatin and its derivatives are known to form robust hydrogen-bonded structures in the solid state. The presence of an N-H group (a hydrogen bond donor) and two carbonyl groups (C=O, hydrogen bond acceptors) on the isatin core strongly influences the crystal packing. Typically, molecules of isatin derivatives are linked by pairs of N—H···O hydrogen bonds, forming centrosymmetric dimers with an R²₂(8) ring motif. researchgate.net These dimeric units then arrange into more extended structures.

For this compound, one would anticipate the primary formation of N—H···O hydrogen-bonded dimers. The fluorosulfonyloxy group (-OSO₂F) introduces additional potential for intermolecular interactions. The oxygen and fluorine atoms of this group are potential hydrogen bond acceptors, and the sulfur atom could participate in other non-covalent interactions. The orientation and packing of the molecules would be a balance between the strong N—H···O hydrogen bonding and the steric and electronic effects of the bulky and electron-withdrawing fluorosulfonyloxy group.

Without experimental crystallographic data, further detailed description of the crystal packing, including unit cell dimensions, space group, and specific intermolecular contact distances for this compound, remains speculative.

Computational Chemistry and Theoretical Investigations of 6 Fluorosulfonyloxy 2,3 Dioxo 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole, these calculations would provide a wealth of information about its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or larger, are commonly used for organic molecules. researchgate.net The geometry optimization process for this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the fluorosulfonyloxy group on the isatin (B1672199) core.

Following geometry optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is essential for predicting the molecule's chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C2=O8 Bond Length (Å) Data not available
C3=O9 Bond Length (Å) Data not available
S-O (sulfonyl) Bond Lengths (Å) Data not available
S-F Bond Length (Å) Data not available
C2-C3 Bond Angle (°) Data not available
O-S-O Bond Angle (°) Data not available

Note: This table is for illustrative purposes only. The values would be determined through DFT calculations.

Calculation of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the electron-withdrawing nature of the fluorosulfonyloxy group is expected to influence the energies of these orbitals significantly.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes only. The values would be calculated using methods like DFT.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygens and the oxygen atoms of the sulfonyl group, and positive potential near the N-H proton and potentially the sulfur atom.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

The simulation of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method.

Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis provides insights into the electronic structure and the nature of the excited states of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shift (N-H, ppm) Data not available
¹³C NMR Chemical Shift (C=O, ppm) Data not available
IR Vibrational Frequency (C=O stretch, cm⁻¹) Data not available
UV-Vis λmax (nm) Data not available

Note: This table is for illustrative purposes only and would be populated with data from specific computational studies.

Conformational Analysis and Potential Energy Surfaces

Many molecules can exist in different spatial arrangements, or conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For this compound, this would involve studying the rotation around the C-O and O-S bonds of the sulfonyloxy group. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, would reveal the energy minima corresponding to stable conformers and the transition states connecting them.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can also be used to explore the mechanisms of chemical reactions. By mapping out the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how a reaction proceeds. For this compound, theoretical studies could investigate its reactivity towards various reagents, such as nucleophiles or electrophiles, and predict the most likely reaction products. This would involve locating the transition state structures and calculating the energy profile of the reaction.

Non-Covalent Interactions and Molecular Recognition Properties (Computational Aspects)

Computational and theoretical investigations into the non-covalent interactions of this compound are crucial for understanding its molecular recognition properties and potential as a bioactive agent. In the absence of direct computational studies on this specific molecule, analysis is drawn from theoretical investigations of structurally related isatin derivatives, particularly those with substitutions at the C5 and C6 positions. These studies provide a predictive framework for the types and patterns of non-covalent interactions that this compound is likely to form.

The isatin scaffold itself is rich in functional groups capable of engaging in a variety of non-covalent interactions. The electron density distribution in the isatin ring system reveals distinct nucleophilic and electrophilic sites, with the nitrogen and oxygen atoms of the C2-carbonyl group acting as nucleophilic centers, while the C2 and C3 carbonyl carbons are electrophilic. This electronic arrangement predisposes the isatin core to participate in hydrogen bonding, halogen bonding, and other electrostatic interactions.

Molecular docking and molecular dynamics simulations of substituted isatin derivatives with various biological targets, such as monoamine oxidase B (MAO-B), have elucidated the key non-covalent interactions that govern their binding affinities. lookchem.com The isatin ring typically orients within the substrate cavities of enzymes, stabilized by a network of hydrogen bonds. nih.gov Specifically, the NH group of the indole (B1671886) ring and the C2-carbonyl oxygen are frequently observed to form hydrogen bonds with water molecules or amino acid residues within the active site. nih.gov

The substitution at the C6 position with a potent electron-withdrawing group like fluorosulfonyloxy is expected to significantly modulate the electronic properties of the entire isatin scaffold. This can influence the strength and nature of its non-covalent interactions. For instance, the increased positive electrostatic potential on the hydrogen atom of the NH group would enhance its hydrogen bond donor capacity. Furthermore, the presence of fluorine and oxygen atoms in the fluorosulfonyloxy group introduces additional sites for potential hydrogen bonding and other electrostatic interactions.

Computational studies on halogenated isatin derivatives, which serve as electronic analogs, have highlighted the importance of substitutions on the aromatic ring for molecular recognition. For example, C5 and C6 substituted isatins have shown increased binding affinity to MAO isoforms. nih.gov This is attributed to the ability of the substituents to form additional favorable interactions with the enzyme's entrance cavity residues. nih.gov In the case of this compound, the fluorosulfonyloxy group could engage in specific interactions that enhance binding affinity and selectivity.

Molecular dynamics simulations on isatin derivatives have further revealed the dynamic nature of these non-covalent interactions and the stability of the ligand-protein complexes. lookchem.com These studies often show that the isatin core, along with its substituents, can induce conformational changes in the active site to optimize binding, a phenomenon known as induced fit.

Below are data tables summarizing the types of non-covalent interactions and key interacting residues observed in computational studies of substituted isatin derivatives, which can be extrapolated to predict the behavior of this compound.

Table 1: Predicted Non-Covalent Interactions for this compound Based on Isatin Analogs

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Partners in Biological Systems
Hydrogen BondingNH group (donor), C2 & C3 carbonyl oxygens (acceptors), Fluorosulfonyloxy oxygens (acceptors)Amino acid residues (e.g., Ser, Thr, Asn, Gln), water molecules
Halogen BondingFluorine atom (potential for weak halogen bonding)Electron-rich atoms (e.g., oxygen, nitrogen) in amino acid residues
π-π StackingAromatic ring of the isatin coreAromatic amino acid residues (e.g., Phe, Tyr, Trp)
Hydrophobic InteractionsBenzene (B151609) ring portion of the isatin coreAliphatic and aromatic amino acid residues (e.g., Leu, Ile, Val, Phe)
van der Waals ForcesEntire moleculeSurrounding atoms in the binding pocket

Table 2: Key Amino Acid Residues Involved in the Molecular Recognition of Substituted Isatin Derivatives in MAO-B (Predictive for this compound)

Amino Acid ResidueType of InteractionReference
Ile199Hydrophobic lookchem.com
Tyr326Hydrogen Bonding, Hydrophobic
Cys172van der Waals
Gln206Hydrogen Bonding
Phe168π-π Stacking

Advanced Applications in Chemical Research and Materials Science

6-Fluorosulfonyloxy-2,3-dioxo-1H-Indole as a Building Block in Complex Organic Synthesis

The isatin (B1672199) scaffold is a well-known privileged structure in medicinal chemistry and a versatile starting material for the synthesis of a multitude of heterocyclic compounds. uc.ptnih.gov The presence of the fluorosulfonyloxy group, a good leaving group, further enhances its utility as a synthetic building block.

The isatin core of this compound is a valuable precursor for a diverse range of indole-based heterocycles. The electrophilic C3-carbonyl group of the isatin ring is highly reactive towards various nucleophiles, enabling the construction of complex molecular architectures. uc.pt Reactions such as condensations, ring-expansions, and cycloadditions using the isatin moiety allow for the synthesis of spirooxindoles, quinolines, and other fused heterocyclic systems. nih.gov

Furthermore, the fluorosulfonyloxy group can act as a leaving group in cross-coupling reactions, a common strategy for forming carbon-carbon and carbon-heteroatom bonds. Aryl fluorosulfonates have been successfully employed as alternatives to triflates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille couplings. researchgate.netnih.govlookchem.com This dual reactivity suggests that this compound could be a versatile precursor for a new generation of functionalized indole (B1671886) derivatives, where the isatin core is first elaborated and the fluorosulfonyloxy group is subsequently used for further molecular diversification.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Isatin and its derivatives are frequently used as key components in MCRs to generate a wide variety of heterocyclic scaffolds. uc.ptresearchgate.net The reactivity of the C3-carbonyl group makes isatin an excellent substrate for MCRs, leading to the formation of structurally diverse molecules such as spirooxindoles and other complex heterocyclic systems. uc.ptuevora.pt

For instance, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin and an amino acid, with various dipolarophiles is a common MCR strategy to access spiropyrrolidine-oxindoles. uevora.pt The isatin moiety can also participate in MCRs that involve cleavage of the C2-C3 bond, leading to the formation of different heterocyclic systems. acs.org The presence of the fluorosulfonyloxy group on the benzene (B151609) ring of the isatin core in this compound could influence the reactivity and electronic properties of the molecule, potentially leading to novel outcomes in MCRs.

Examples of Heterocyclic Scaffolds Accessible from Isatin Derivatives via Multi-Component Reactions
Reaction TypeReactantsResulting HeterocycleReference
1,3-Dipolar CycloadditionIsatin, Amino Acid, DipolarophileSpirooxindole-pyrrolidine uc.pt
Pfitzinger ReactionIsatin, Carbonyl Compound, BaseQuinoline-4-carboxylic acid nih.gov
Gewald ReactionIsatin, Active Methylene (B1212753) Nitrile, SulfurThiophene-fused Indole researchgate.net

Exploration in Functional Materials Development

The unique electronic and structural features of this compound suggest its potential utility in the development of functional materials, including specialty polymers and optoelectronic devices.

The fluorosulfonyloxy group is a key functional handle for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a powerful and reliable method for the formation of robust S-O and S-N linkages. nih.govresearchgate.net Aryl fluorosulfonates can react with silyl (B83357) ethers or other nucleophiles to form polysulfates and polysulfonates. researchgate.net This suggests that this compound could serve as a monomer in SuFEx-based polymerization reactions. The resulting polymers would incorporate the isatin moiety into the polymer backbone, potentially imparting unique thermal, mechanical, and electronic properties. ijsr.netresearchgate.net Isatin-based polymers have been investigated for their high-performance characteristics, including thermal stability. ijsr.netresearchgate.net

Potential Polymerization Reactions Involving this compound
Polymerization MethodCo-monomer/ReactantPotential Polymer TypeKey Linkage
SuFEx Click ChemistryBis(silyl ether)Polysulfate-O-SO₂-O-
Palladium-catalyzed PolycondensationDiboronic acidConjugated PolymerAryl-Aryl

Isatin derivatives have been explored for their potential in optoelectronic applications, including as emitters in organic light-emitting diodes (OLEDs). researchgate.netuobasrah.edu.iq The isatin core can act as an electron-accepting unit in donor-acceptor chromophores, which are essential for tuning the electronic and optical properties of materials used in OLEDs. rsc.orgresearchgate.net The combination of the electron-withdrawing isatin core and the potential for extending conjugation through reactions at the fluorosulfonyloxy position makes this compound an interesting candidate for the design of new optoelectronic materials. ossila.com Theoretical studies on isatin derivatives have shown that their HOMO-LUMO energy gaps can be tuned, which is a critical parameter for the development of efficient OLEDs. researchgate.net The introduction of a fluorosulfonyloxy group could further modulate these electronic properties.

Applications in Supramolecular Chemistry (e.g., self-assembly, host-guest chemistry)

The planar structure of the isatin core, coupled with the presence of hydrogen bond donors (N-H) and acceptors (C=O), suggests that this compound could participate in self-assembly processes to form ordered supramolecular structures. The ability of isatin derivatives to form Schiff bases and other condensation products provides a pathway to larger, more complex architectures that could be explored in host-guest chemistry and the development of molecular sensors. While specific studies on the supramolecular chemistry of this particular compound are lacking, the broader field of isatin chemistry points towards a rich potential for the design of novel supramolecular systems.

Design of Ligands for Catalytic Systems (based on structural features and reactivity)

The unique molecular architecture of this compound offers a compelling, albeit currently theoretical, platform for the design of novel ligands for catalytic systems. The design strategy hinges on the distinct structural features and reactivity of its two primary components: the isatin (2,3-dioxo-1H-indole) core, which can act as a robust scaffolding for metal coordination, and the fluorosulfonyloxy group, which can serve as a highly reactive site for sophisticated ligand modification.

The isatin framework is a well-established precursor in the synthesis of a variety of heterocyclic compounds and has been extensively used to construct polydentate ligands. mdpi.comrsc.org The core structure presents multiple points for functionalization to create ligands with specific coordination properties. Key reactive sites on the isatin scaffold include:

The N1-position: The nitrogen atom can be readily alkylated or arylated, allowing for the introduction of additional coordinating moieties.

The C3-carbonyl group: This ketone is highly reactive and can undergo condensation reactions with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. bohrium.com These derivatives often possess additional donor atoms (N, O, S) that can chelate to a metal center. researchgate.netresearchgate.net

The aromatic ring: The benzene ring of the isatin core can be functionalized, although the 6-position is already occupied. The remaining C4, C5, and C7 positions could potentially be modified to tune the electronic properties of the ligand.

By modifying these sites, the isatin core can be transformed into bidentate, tridentate, or even tetradentate ligands capable of forming stable complexes with a wide range of transition metals, including palladium, copper, nickel, and cobalt. researchgate.netresearchgate.net The inherent rigidity of the isatin scaffold can also impart a well-defined geometry to the resulting metal complex, which is a crucial factor in stereoselective catalysis.

The most distinctive feature of this compound in the context of ligand design is the fluorosulfonyloxy (-OSO₂F) group. This group is an excellent leaving group, analogous to but often more reactive than the more common tosylate (-OTs) or triflate (-OTf) groups. nih.gov This high reactivity makes it an ideal handle for post-synthetic modification of the ligand scaffold through various cross-coupling reactions. rsc.org

This approach allows for a modular design of ligands where a core isatin-based ligand is first synthesized and complexed with a metal. Subsequently, the electronic and steric properties of the ligand can be fine-tuned by replacing the fluorosulfonyloxy group with other functional moieties. This late-stage functionalization is highly advantageous as it allows for the rapid generation of a library of ligands from a common precursor, facilitating the optimization of the catalyst for a specific chemical transformation.

Potential cross-coupling reactions that could be employed at the C6 position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to append alkynyl functionalities. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-based substituents.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds. rsc.org

The introduction of these diverse groups can profoundly influence the performance of the final catalyst by altering its solubility, steric bulk, and the electronic environment of the metal center. For example, the introduction of bulky substituents can create a chiral pocket around the metal, inducing enantioselectivity in a catalytic reaction. Conversely, the addition of electron-withdrawing or electron-donating groups can modulate the reactivity of the metal center.

The table below illustrates a conceptual framework for designing a library of ligands from a 6-Fluorosulfonyloxy-isatin precursor and the potential impact of these modifications on catalytic performance.

Isatin Precursor Modification (at C3) Cross-Coupling at C6 (replaces -OSO₂F) Introduced Group Potential Impact on Catalyst Properties
Condensation with 2-aminopyridineSuzuki-Miyaura CouplingPhenylIncreased steric bulk near the metal center.
Condensation with thiosemicarbazideSonogashira CouplingTrimethylsilylacetyleneIntroduction of a rigid, linear substituent.
Condensation with N,N-dimethylethylenediamineBuchwald-Hartwig AminationMorpholineEnhanced solubility in polar organic solvents.
Condensation with 2-hydrazinobenzothiazoleHeck CouplingStyreneExtension of the conjugated π-system of the ligand.

This modular design strategy, enabled by the dual functionality of the isatin core as a ligand scaffold and the fluorosulfonyloxy group as a versatile reactive site, positions this compound as a promising, though yet to be explored, building block in the development of advanced catalytic systems.

Future Research Directions and Perspectives for 6 Fluorosulfonyloxy 2,3 Dioxo 1h Indole

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole is anticipated to move towards more environmentally friendly and efficient methods. researchgate.net Current synthetic routes for analogous indole (B1671886) derivatives often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. researchgate.net Future research will likely focus on the adoption of green chemistry principles to mitigate these issues.

Key areas of development could include:

Catalytic Approaches: The use of transition-metal or organocatalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Exploring the use of benign solvents such as water, supercritical fluids, or ionic liquids to replace volatile organic compounds.

Energy Efficiency: Investigating microwave-assisted or photochemical methods to accelerate reactions and reduce energy consumption. researchgate.net

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Prospective Green Synthetic Routes for this compound

Methodology Potential Advantages Challenges
Biocatalytic Synthesis High selectivity, mild reaction conditions, biodegradable catalysts. Enzyme stability and substrate scope.
Mechanochemical Synthesis Reduced solvent usage, potential for novel reactivity. Scalability and reaction monitoring.

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

The unique combination of a fluorosulfonyloxy group and a dioxo-indole core in this compound suggests a rich and largely unexplored reactivity profile. rsc.org Future research is expected to uncover novel chemical transformations.

Potential areas of exploration include:

Fluorosulfonyl Group as a Leaving Group: Investigating its utility in nucleophilic substitution reactions to introduce a wide range of functional groups at the 6-position.

Reactivity of the Dioxo-indole Moiety: Studying its behavior in cycloaddition reactions, condensations, and rearrangements to construct complex molecular architectures. rsc.org

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations involving the indole core or the fluorosulfonyloxy group. rsc.org

Advanced Characterization Techniques for Dynamic Processes

To fully understand the reactivity and potential applications of this compound, advanced characterization techniques will be indispensable. These methods will allow for the real-time monitoring of reactions and the elucidation of transient intermediates.

Future characterization efforts may employ:

In-situ Spectroscopy: Using techniques like NMR, IR, and Raman spectroscopy to monitor reaction kinetics and identify key intermediates.

Mass Spectrometry: Employing advanced mass spectrometry techniques for the identification of reaction products and byproducts with high sensitivity and accuracy.

Computational Modeling: Integrating experimental data with theoretical calculations to gain a deeper understanding of reaction mechanisms and predict reactivity.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer significant advantages for the production and study of this compound. nih.gov These technologies enable precise control over reaction conditions, enhance safety, and facilitate high-throughput screening of reaction parameters. d-nb.infonih.govnih.gov

Future research in this area will likely focus on:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of the target compound and its derivatives. uc.pt

Automated Reaction Optimization: Utilizing robotic platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols.

In-line Analysis and Purification: Integrating analytical and purification technologies directly into the flow system to enable real-time monitoring and isolation of pure products.

Computational Design of Derivatives with Tunable Properties

Computational chemistry will play a pivotal role in the rational design of this compound derivatives with tailored properties. nih.gov By using quantum chemical calculations and molecular modeling, researchers can predict the electronic, optical, and material properties of novel compounds before their synthesis.

Key areas for computational investigation include:

Structure-Property Relationships: Elucidating how modifications to the molecular structure influence its properties.

Design of Functional Materials: Computationally screening derivatives for applications in areas such as organic electronics and nonlinear optics. openmedicinalchemistryjournal.com

Prediction of Reactivity: Using theoretical models to predict the outcome of chemical reactions and guide the design of new synthetic strategies.

Broadening the Scope of Material Science Applications (excluding biological/pharmaceutical, per instructions)

The unique electronic and structural features of this compound make it a promising candidate for various material science applications. Future research will focus on incorporating this molecule into advanced materials.

Potential applications in material science include:

Organic Electronics: As a building block for organic semiconductors, dielectrics, or charge-transport materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Nonlinear Optical Materials: The presence of electron-withdrawing and donating groups could lead to significant nonlinear optical properties, making it suitable for applications in photonics and optical data storage. openmedicinalchemistryjournal.com

Functional Polymers: Incorporation of the indole derivative into polymer backbones could lead to materials with tunable optical, electronic, or thermal properties.

A summary of potential material science applications and the key properties to be investigated is provided in Table 2.

Table 2: Potential Material Science Applications for this compound Derivatives

Application Area Key Molecular Property Potential Function
Organic Electronics Charge carrier mobility, energy levels (HOMO/LUMO). Active layer in transistors, host material in OLEDs.
Nonlinear Optics Hyperpolarizability, thermal stability. Frequency doubling, optical switching.
Functional Polymers Photoluminescence, thermal stability, processability. Emissive layers, high-performance plastics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorosulfonylation of a pre-functionalized indole scaffold. A common approach is reacting 2,3-dioxo-1H-indole derivatives with fluorosulfonylating agents (e.g., sulfuryl fluoride) under anhydrous conditions. Optimization requires controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side reactions like over-sulfonation. Reaction progress can be monitored via TLC or LC-MS. For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm fluorosulfonyl group integration (¹⁹F NMR: δ ~50–60 ppm) and indole backbone signals (¹H NMR: aromatic protons at δ 6.8–8.2 ppm).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks ([M+H]⁺ or [M−H]⁻).
  • Elemental Analysis : Validate empirical formula (e.g., C₈H₄FNO₅S) with <0.4% deviation.
    Cross-validation with X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the electron density map of this compound?

  • Methodological Answer : Use dual refinement approaches in SHELXL:

  • Twinning Analysis : If data shows pseudo-merohedral twinning (common in indole derivatives), apply TWIN/BASF commands to model twin domains.
  • Disordered Atoms : For flexible fluorosulfonyl groups, split occupancy refinement (PART command) with restrained geometry (SADI/DFIX) ensures accurate bond lengths/angles.
  • High-Resolution Data : Collect data at <1.0 Å resolution to resolve electron density for oxygen atoms in the dioxo moiety. Validate with R₁ < 5% and wR₂ < 12% .

Q. How can researchers reconcile discrepancies between computational and experimental data (e.g., bond angles, electrostatic potentials)?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) and compare with X-ray data. Discrepancies in bond angles (e.g., C3–C4–C5 in indole core) may arise from crystal packing effects.
  • Electrostatic Potential Mapping : Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions (e.g., C–F···H contacts) that distort computational models.
  • Multi-Method Validation : Cross-check with spectroscopic data (e.g., IR for carbonyl stretches) and thermal analysis (TGA/DSC) to confirm phase stability .

Q. What mechanistic insights guide the design of derivatives for biological activity studies?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical motifs (fluorosulfonyl group for electrophilic reactivity; dioxo moiety for hydrogen bonding).
  • SAR Studies : Synthesize analogs with modified substituents (e.g., 5-bromo or 6-methoxy) and test in enzymatic assays (e.g., kinase inhibition).
  • Docking Simulations : Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2), prioritizing derivatives with ΔG < −8 kcal/mol. Validate with SPR or ITC for binding affinity .

Data Analysis & Contradiction Management

Q. How should conflicting spectral data (e.g., ¹³C NMR shifts vs. computational predictions) be addressed?

  • Methodological Answer :

  • Solvent Effects : Recalculate NMR shifts (GIAO method) with explicit solvent models (e.g., PCM for DMSO) to improve agreement.
  • Dynamic Effects : Consider temperature-dependent conformational changes (VT-NMR) if experimental shifts deviate >2 ppm.
  • Crystallographic Validation : Use X-ray-derived torsion angles as constraints in DFT optimizations .

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